6-(Oxolan-2-yl)pyridazine-3-carboxylic acid
Description
6-(Oxolan-2-yl)pyridazine-3-carboxylic acid is a heterocyclic compound featuring a pyridazine core substituted at the 3-position with a carboxylic acid group and at the 6-position with an oxolan-2-yl (tetrahydrofuran-2-yl) moiety. This structure confers unique physicochemical properties, such as moderate polarity due to the oxolan ring and acidity from the carboxylic acid group.
Properties
IUPAC Name |
6-(oxolan-2-yl)pyridazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-9(13)7-4-3-6(10-11-7)8-2-1-5-14-8/h3-4,8H,1-2,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHIOANYDZCEGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Oxolan-2-yl)pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridazine derivative with an oxolane-containing reagent in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
6-(Oxolan-2-yl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, with conditions varying depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
6-(Oxolan-2-yl)pyridazine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(Oxolan-2-yl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The pyridazine-3-carboxylic acid scaffold is versatile, with substituents at the 6-position significantly influencing biological activity and physicochemical properties. Key analogs include:
Key Observations :
- Lipophilicity: The oxolan group in this compound increases lipophilicity compared to polar substituents like amino (RO9021) or oxo groups .
- Reactivity : Chloro substituents (e.g., 6-chloronicotinic acid derivatives) facilitate nucleophilic displacement reactions, whereas oxolan groups may stabilize intermediates via ring strain or hydrogen bonding .
Comparison of Yields and Scalability :
Physicochemical Properties
- Solubility : The oxolan group improves solubility in organic solvents (e.g., DMSO) compared to purely aromatic analogs.
- Acidity: The carboxylic acid group (pKa ~3–4) is more acidic than phenol derivatives but less than sulfonic acids. Oxo-substituted analogs (e.g., 6-oxo-1,6-dihydropyridazine-3-carboxylic acid) exhibit stronger acidity due to keto-enol tautomerism .
- Stability : Oxolan rings are prone to ring-opening under strong acidic/basic conditions, whereas chloro or methyl substituents enhance stability .
Biological Activity
6-(Oxolan-2-yl)pyridazine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies and resources to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a pyridazine ring substituted with an oxolane group and a carboxylic acid functional group. Its molecular formula is C₈H₉N₃O₃, and it has a molecular weight of 195.17 g/mol. The structure can be represented as follows:
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties against various bacterial strains, indicating its potential as an antibacterial agent.
- Anticancer Properties : Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines, though further studies are needed to elucidate the mechanisms involved.
- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in cellular models, which could be beneficial in treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways.
Data Summary Table
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Growth inhibition in cancer cell lines | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Studies
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyridazine derivatives, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
- Cancer Cell Line Study : In vitro experiments conducted on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential anticancer properties. The mechanism appears to involve apoptosis induction, as evidenced by increased levels of caspase activation.
- Inflammation Model : An animal model of acute inflammation demonstrated that administration of the compound led to a significant reduction in paw edema, suggesting its effectiveness as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(Oxolan-2-yl)pyridazine-3-carboxylic acid, and what reaction conditions are critical for high yields?
- Methodology :
- A common approach involves multi-step synthesis starting with condensation of a pyridazine precursor (e.g., 3-aminopyridazine) with oxolane derivatives (e.g., tetrahydrofuran-2-carboxaldehyde), followed by cyclization and oxidation to introduce the carboxylic acid group. Key steps include:
- Catalysts : Palladium or copper catalysts (e.g., Pd/C or CuI) for cyclization .
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene for optimal reaction kinetics .
- Functionalization : Carboxylic acid introduction via oxidation of methyl or ethyl esters using KMnO₄ or LiOH under reflux .
- Yield Optimization : Temperature control (80–120°C) and inert atmospheres (N₂/Ar) minimize side reactions.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR for verifying the oxolane ring (δ 1.8–2.2 ppm for CH₂ groups) and pyridazine aromatic protons (δ 8.0–9.5 ppm) .
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-O-C from oxolane) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns .
Q. How should researchers handle and store this compound to ensure stability?
- Guidelines :
- Storage : Under nitrogen at –20°C in airtight containers to prevent hydrolysis of the oxolane ring .
- Safety : Use PPE (gloves, N95 masks) due to potential irritancy, as seen in structurally similar pyridazine derivatives .
Advanced Research Questions
Q. What mechanistic insights explain the role of palladium catalysts in the cyclization step during synthesis?
- Analysis :
- Palladium facilitates C–N bond formation via oxidative addition and reductive elimination. Computational studies suggest that electron-deficient Pd(0) complexes stabilize transition states, reducing activation energy .
- Contradictions : Some studies report Cu(I) as more efficient for smaller-scale reactions, possibly due to lower steric hindrance .
Q. How can reaction yields be improved when introducing the carboxylic acid group?
- Optimization Strategies :
- Solvent Choice : Use mixed solvents (e.g., THF/H₂O) to balance solubility and reaction rate .
- Catalyst Loading : 5–10 mol% Pd/C achieves >80% yield, while excess catalyst promotes decomposition .
- pH Control : Alkaline conditions (pH 10–12) during ester hydrolysis minimize side-product formation .
Q. What structural analogs of this compound exhibit bioactivity, and how does the oxolane moiety influence potency?
- Case Studies :
- Pyridazine derivatives with tetrahydrofuran substituents show antimicrobial activity against S. aureus (MIC = 8 µg/mL), attributed to enhanced membrane permeability .
- SAR : The oxolane ring’s rigidity may improve binding to enzyme active sites (e.g., bacterial dihydrofolate reductase) compared to flexible alkyl chains .
Q. How do discrepancies in reported melting points for similar compounds arise, and how can they be resolved?
- Data Contradiction Analysis :
- Purity : Recrystallization from ethanol/water (7:3 v/v) removes impurities, standardizing melting points .
- Polymorphism : Differential Scanning Calorimetry (DSC) identifies polymorphic forms, which may explain variations .
Methodological Resources
- Synthetic Protocols : Reference multi-step procedures from heterocyclic chemistry literature, emphasizing catalyst screening .
- Analytical Workflows : Combine NMR, IR, and HR-MS for unambiguous structural confirmation .
- Safety Protocols : Follow guidelines for pyridazine derivatives, including fume hood use and waste disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
